molecular formula C15H27N B12935810 9,10-Dimethyltetradecahydroacridine CAS No. 114310-62-2

9,10-Dimethyltetradecahydroacridine

Cat. No.: B12935810
CAS No.: 114310-62-2
M. Wt: 221.38 g/mol
InChI Key: RBEVZGUSUSYVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dimethyltetradecahydroacridine is a chemical compound with the CAS Registry Number 114310-62-2 . Its molecular formula is C 15 H 27 N . As a member of the acridine family, this compound is of significant interest in scientific research. Acridine derivatives are extensively investigated for their diverse biological activities, particularly as potential anti-cancer agents . These compounds often interact with DNA and DNA-related enzymes, such as topoisomerases, through intercalation, which can disrupt vital cellular processes in cancer cells . Researchers are exploring various acridine analogues to develop novel therapeutic agents. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114310-62-2

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

IUPAC Name

9,10-dimethyl-2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-acridine

InChI

InChI=1S/C15H27N/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15/h11-15H,3-10H2,1-2H3

InChI Key

RBEVZGUSUSYVJW-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCCC2N(C3C1CCCC3)C

Origin of Product

United States

Synthetic Methodologies for 9,10 Dimethyltetradecahydroacridine and Its Analogues

Strategies for the Construction of the Tetradecahydroacridine (B106913) Core

The formation of the tetradecahydroacridine framework, also known as perhydroacridine, is a key challenge in the synthesis of its derivatives. Chemists have developed several approaches, including multi-step sequences that build the ring system from acyclic or simpler cyclic precursors, and the complete reduction of the aromatic acridine (B1665455) core.

Multi-Step Synthetic Sequences and Cascade Reactions

The construction of the tetradecahydroacridine skeleton can be achieved through multi-step synthetic routes that assemble the tricyclic system from less complex starting materials. These strategies often rely on classic ring-forming reactions. One conceptual approach involves the formation of a key intermediate, such as 2,2'-methylenedicyclohexanone, which can then undergo cyclo-amination to form the perhydroacridine ring system. epdf.pub

Cascade reactions, also known as domino or tandem reactions, offer an efficient pathway to complex molecules like polyhydroacridines in a single operation without the isolation of intermediates. baranlab.orgnih.govrsc.org These reactions are designed to form multiple bonds in a sequential manner. For instance, a one-pot, three-component reaction involving an aromatic aldehyde, an active methylene (B1212753) compound (like dimedone), and an amine or ammonia (B1221849) source can lead to the formation of polyhydroacridine derivatives. While many examples focus on partially hydrogenated acridines, the underlying principles of these cascade reactions, which often involve a series of condensations, Michael additions, and cyclizations, provide a foundation for strategies targeting the fully saturated core. The development of such cascade processes is a significant area of research aimed at improving synthetic efficiency and atom economy. nih.gov

Catalytic Hydrogenation Pathways for Acridine Precursors

A more direct and common approach to the tetradecahydroacridine core is the complete hydrogenation of the readily available aromatic precursor, acridine. rsc.orgresearchgate.netptfarm.placs.org This transformation requires the saturation of all three aromatic rings and can be accomplished using either homogeneous or heterogeneous catalysis.

The hydrogenation of acridine can proceed through a complex network of reactions, yielding various partially and fully hydrogenated products. A proposed pathway involves the initial reduction to 9,10-dihydroacridine, followed by further hydrogenation to octahydroacridine isomers, and finally to perhydroacridine. rsc.orgresearchgate.net The selectivity for specific products is highly dependent on the reaction conditions and the catalyst used. rsc.org

Homogeneous catalysts, which are soluble in the reaction medium, can offer high selectivity and activity under milder conditions compared to their heterogeneous counterparts. rsc.orgmdpi.com Wilkinson's catalyst (RhCl(PPh₃)₃) is a well-known example of a homogeneous hydrogenation catalyst, though its application to the complete reduction of acridine is not extensively detailed in readily available literature. tcichemicals.com More advanced homogeneous systems, such as those based on iridium complexes, have been developed for the reversible dehydrogenation and hydrogenation of nitrogen heterocycles, demonstrating the potential for precise control over the hydrogenation state. nih.gov The development of highly active homogeneous catalysts, often featuring pincer ligands, is an active area of research for various hydrogenation reactions. nih.gov

Heterogeneous catalysts, typically a metal dispersed on a solid support, are widely used for the hydrogenation of aromatic compounds due to their robustness, ease of separation, and recyclability. youtube.com The complete hydrogenation of acridine to perhydroacridine has been achieved using various heterogeneous catalysts. rsc.orgacs.org

The choice of catalyst and reaction conditions plays a crucial role in the stereochemical outcome of the hydrogenation. For instance, the hydrogenation of acridine over a palladium-on-alumina (Pd/Al₂O₃) catalyst has been studied in detail. rsc.org At lower temperatures (e.g., 150 °C), the stereoselectivity is kinetically controlled, dictated by the preferred adsorption of intermediates on the catalyst surface. At higher temperatures (e.g., 250 °C), the reaction is under thermodynamic control, leading to the most stable stereoisomers of perhydroacridine. rsc.org Other catalysts, such as platinum and ruthenium, are also effective for the hydrogenation of N-heterocycles. mdpi.com

CatalystSupportTemperature (°C)OutcomeReference
PalladiumAlumina150Kinetically controlled stereoisomers rsc.org
PalladiumAlumina250Thermodynamically controlled stereoisomers rsc.org
Platinum Oxide--Hydrogenation of cis-octahydroacridine epdf.pub
Ruthenium--Hydrogenation of acridine epdf.pub

Targeted Synthesis of 9,10-Dimethyltetradecahydroacridine

The specific synthesis of this compound requires methods for introducing methyl groups at the desired positions, followed by the complete reduction of the acridine core.

Selection and Preparation of Methylated Precursors

The key to synthesizing this compound lies in the preparation of a suitable methylated acridine precursor. This can be approached in several ways.

One strategy involves the synthesis of 9-methylacridine (B196024). This can be followed by methylation at the 10-position (the nitrogen atom) to give a 9,10-dimethylacridinium salt, which can then be reduced. The alkylation of 9-methylacridine has been explored, for instance, in the context of its use as a ligand in palladium-catalyzed C-H alkylation reactions. nih.govnih.govacs.orghku.hkacs.org

An alternative and more direct route to a dimethylated precursor is the synthesis of 9,9-dimethyl-9,10-dihydroacridine (B1200822). The complete reduction of this compound would lead to a tetradecahydroacridine with two methyl groups at the 9-position. While this is not the target compound, the synthetic strategies are relevant. The synthesis of 9,9-dimethyl-9,10-dihydroacridine has been reported and often serves as a building block for more complex molecules used in materials science, such as in organic light-emitting diodes (OLEDs).

The final step in the synthesis of this compound would involve the complete hydrogenation of a suitable 9,10-dimethylated acridine or acridinium (B8443388) precursor. This reduction would likely be carried out using the heterogeneous catalytic hydrogenation methods described for the unsubstituted acridine, such as with a platinum, palladium, or ruthenium catalyst under hydrogen pressure. epdf.pubrsc.orgacs.org The specific conditions would need to be optimized to ensure the complete saturation of all three rings to yield the final this compound.

PrecursorReagents/Conditions for MethylationSubsequent ReactionReference
9-MethylacridineMethylating agent (e.g., methyl iodide)Reduction of the acridinium salt nih.govnih.govacs.orghku.hkacs.org
2-((2-Bromophenyl)amino)benzoateMethylmagnesium bromideCyclization
AcridineMethylating agentReduction ptfarm.pl

A Scarcity of Data: The Synthetic Enigma of this compound

This scarcity of data prevents a detailed discussion on the specific synthetic aspects requested, such as optimized reaction conditions, stereocontrolled synthesis, novel one-pot protocols, the application of green chemistry principles, and methods for purification and yield optimization directly pertaining to this compound.

While general synthetic strategies for the tetradecahydroacridine core may exist, their direct applicability and the specific challenges and outcomes for the 9,10-dimethyl derivative remain undocumented in the accessible scientific domain. Therefore, a detailed and scientifically accurate article focusing solely on the synthetic methodologies for this particular compound cannot be constructed at this time. Further research and publication in this specific area would be required to provide the detailed insights requested.

Structural Elucidation and Advanced Conformational Analysis

Comprehensive Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous characterization of the complex, non-aromatic framework of 9,10-Dimethyltetradecahydroacridine. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry collectively confirm the molecular structure.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments are employed to assign all proton and carbon signals and to establish the compound's relative stereochemistry.

The ¹H and ¹³C NMR spectra of this compound display a series of signals in the aliphatic region, consistent with its fully saturated structure. The presence of two methyl groups, one attached to the nitrogen at position 10 (N-methyl) and one at position 9 (C-methyl), gives rise to characteristic signals. The N-methyl protons typically appear as a singlet, while the C9-methyl protons appear as a doublet due to coupling with the proton at C9.

The ¹³C NMR spectrum confirms the presence of 15 carbon atoms, including the two methyl carbons, various methylene (B1212753) (CH₂) carbons within the rings, and several methine (CH) carbons at the ring junctions and at C9. The chemical shifts are influenced by the proximity to the electronegative nitrogen atom.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for a Stereoisomer of this compound in CDCl₃.

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Multiplicity
1 26.5 1.65, 1.25 m
2 25.8 1.55 m
3 25.8 1.55 m
4 26.5 1.70, 1.30 m
4a 55.2 2.40 m
5 21.0 1.60, 1.20 m
6 26.1 1.50 m
7 26.1 1.50 m
8 31.5 1.75, 1.35 m
8a 48.1 2.10 m
9 45.3 2.55 m
9-CH₃ 15.8 1.15 d
9a 49.5 2.25 m
10-CH₃ 42.1 2.35 s

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. emerypharma.comsdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the saturated rings, allowing for the tracing of the aliphatic chains. A key correlation would be observed between the methine proton at C9 and the protons of the C9-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom. wikipedia.orgyoutube.com This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting different fragments of the molecule. youtube.com Key HMBC correlations for this structure would include the correlation from the N-methyl protons to the adjacent bridgehead carbons (C4a and C10a) and from the C9-methyl protons to C9, C8a, and C9a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. For example, the orientation of the methyl group at C9 (axial or equatorial) can be determined by observing its NOE cross-peaks with nearby axial or equatorial protons on the carbocyclic framework.

A detailed analysis of the ¹H NMR coupling constants (J-values) provides significant insight into the conformation of the fused ring system. In saturated six-membered rings that adopt a chair conformation, the magnitude of the vicinal (three-bond) coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons.

Large coupling constants (typically 10–14 Hz) are indicative of an axial-axial relationship between protons.

Small coupling constants (typically 2–5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. mdpi.com

By measuring these coupling constants throughout the spin systems of the molecule, the chair conformation of the rings can be confirmed, and the relative stereochemistry of the substituents at the ring junctions and at position 9 can be established.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule. nih.gov For this compound, the spectra are characterized by the vibrations of its saturated framework.

C-H Stretching: Strong bands appear in the 2850–2960 cm⁻¹ region, characteristic of aliphatic C-H bonds in methyl and methylene groups.

C-H Bending: Scissoring and rocking vibrations for CH₂ and CH₃ groups are observed in the 1350–1470 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bonds of the tertiary amine appears in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Absence of Key Bands: The absence of bands in the N-H stretching region (3300–3500 cm⁻¹) confirms the tertiary nature of the nitrogen atom. Similarly, the absence of bands above 3000 cm⁻¹ and in the 1600–1700 cm⁻¹ region confirms the complete saturation of the acridine (B1665455) core (no C=C or C=N bonds).

Table 2: Characteristic Vibrational Modes for this compound.

Wavenumber (cm⁻¹) Vibrational Mode
2960-2850 Aliphatic C-H stretching
1470-1450 CH₂ scissoring and CH₃ asymmetric bending
1380-1370 CH₃ symmetric bending

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn confirms the molecular formula of the compound. nih.gov

For this compound, the molecular formula is C₁₅H₂₇N. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Molecular Formula: C₁₅H₂₇N

Theoretical Exact Mass: 221.21435 u

[M+H]⁺ Ion: 222.22218 u

Experimental measurement of the [M+H]⁺ ion via HRMS yielding a value that matches the theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.innih.govwikipedia.org Although a specific crystal structure for this compound has not been reported in the reviewed literature, the following sections describe the principles and the type of information that would be obtained from such an analysis.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This arrangement, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, a non-polar molecule with a secondary amine group, the primary intermolecular forces would likely be van der Waals interactions and, potentially, weak hydrogen bonding involving the N-H group. The analysis would detail the distances and geometries of these interactions, explaining how they contribute to the stability of the crystal structure. The efficiency of the crystal packing can be inferred from the calculated density and the volume occupied by each molecule in the unit cell.

Conformational Dynamics and Stereochemical Aspects

The conformational flexibility and stereochemistry of the tetradecahydroacridine (B106913) scaffold are key to understanding its properties.

The six-membered rings of the tetradecahydroacridine system are expected to be conformationally mobile in solution, primarily existing in chair conformations which can undergo ring inversion. scribd.com This process involves the interconversion between two chair forms, during which axial substituents become equatorial and vice versa. scribd.com The energy barrier for this inversion is influenced by the presence of the heteroatom and the fused nature of the rings. For saturated heterocyclic systems, these barriers can be determined experimentally using dynamic NMR spectroscopy or computationally. scribd.comchemrxiv.org The presence of the nitrogen atom and the fusion of the rings in the tetradecahydroacridine structure would likely lead to a complex potential energy surface with multiple possible chair-chair and twist-boat conformations.

The tetradecahydroacridine scaffold contains multiple stereogenic centers, leading to the possibility of a number of stereoisomers. The fusion of the three rings can result in different relative orientations of the hydrogen atoms at the bridgehead carbons, leading to cis- and trans-fused isomers. The specific stereochemistry of this compound would depend on the relative configurations at the chiral centers, including the carbons bearing the methyl groups. Each of these stereoisomers would be a unique molecule with distinct physical and chemical properties. As these stereoisomers would be chiral, they would exist as pairs of enantiomers.

The presence and orientation of substituents have a profound effect on the conformational equilibrium of cyclic systems. unacademy.comlibretexts.orglibretexts.org In this compound, the two methyl groups at the C9 and C10 positions will influence the stability of different ring conformations. Generally, substituents on a six-membered ring prefer to occupy an equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. unacademy.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The energetic preference for a substituent to be in the equatorial position is quantified by its A-value. wikipedia.org The conformational preference of the this compound molecule would therefore be a balance between the steric demands of the methyl groups and the inherent conformational biases of the fused ring system. The interplay of these factors would determine the dominant conformation in solution.

Chemical Reactivity and Derivatization Studies

Functionalization of the 9,10-Dimethyltetradecahydroacridine Nucleus

Functionalization of the this compound core can be approached through reactions targeting the carbocyclic framework or the nucleophilic nitrogen atom.

Electrophilic Substitution: The fully saturated carbocyclic rings of this compound are generally unreactive towards electrophilic attack under standard conditions, similar to cycloalkanes. The high pKa of the tertiary amine would lead to preferential reaction with electrophiles at the nitrogen atom. Forced conditions, such as those used for C-H activation, might lead to substitution, but such reactions are not well-documented for this specific system. The directing effects of the methyl groups in such hypothetical reactions would be complex, influenced by both steric hindrance and subtle electronic effects.

Nucleophilic Substitution: Direct nucleophilic substitution on the carbon skeleton of this compound is not a feasible reaction pathway due to the absence of a suitable leaving group on the sp³-hybridized carbon atoms. However, the introduction of a leaving group via other functionalization methods could enable subsequent nucleophilic displacement reactions. For instance, if a hydroxyl group were introduced, its conversion to a tosylate or mesylate would facilitate substitution by a wide range of nucleophiles. The stereochemical outcome of such reactions would be governed by the typical principles of SN2 or SN1 mechanisms, with the steric bulk of the tricyclic system and the methyl groups playing a crucial role in dictating the approach of the nucleophile.

Oxidation: The primary site of oxidation in this compound is the tertiary nitrogen atom, leading to the formation of an N-oxide. Studies on the N-oxidation of N-alkyl derivatives of (4aα,8aβ,9aβ,10aα)-tetradecahydroacridine (α-perhydroacridine) have shown that the stereochemical course of the reaction is influenced by the steric bulk of the N-substituent. researchgate.netresearchgate.net For instance, the oxidation of N-methyl-α-perhydroacridine with hydrogen peroxide results in a mixture of N-oxides, with the major product arising from equatorial attack of the oxidant. researchgate.netresearchgate.net In contrast, larger N-substituents like ethyl or benzyl (B1604629) lead exclusively to the N-oxide with an axial oxygen atom. researchgate.netresearchgate.net For this compound, oxidation would similarly yield the corresponding N-oxide. The stereochemistry of this transformation would likely be influenced by the conformation of the fused ring system and the steric hindrance posed by the methyl groups.

Oxidation of the carbocyclic framework is expected to be more challenging and would likely require strong oxidizing agents, potentially leading to ring cleavage or the formation of complex product mixtures.

Reduction: As the this compound nucleus is already fully saturated, it is not susceptible to further reduction under standard catalytic hydrogenation conditions. The parent aromatic compound, acridine (B1665455), can be fully hydrogenated to perhydroacridine, and the stereochemistry of this process is dependent on the reaction conditions and the catalyst used. rsc.org At lower temperatures, the kinetically controlled product is favored, while at higher temperatures, the thermodynamically more stable isomer is obtained. rsc.org

The lone pair of electrons on the bridgehead nitrogen atom makes it a primary site for chemical reactions.

N-alkylation: The tertiary nitrogen of this compound is nucleophilic and can react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. The rate and efficiency of N-alkylation would be influenced by the steric hindrance around the nitrogen atom, which is significant due to the tricyclic structure and the presence of the C9 and C10 methyl groups. Studies on the N-alkylation of related heterocyclic systems have demonstrated that the choice of solvent and base can significantly affect the reaction's outcome. mdpi.com

N-oxidation: As discussed in section 4.1.2, N-oxidation is a facile reaction for perhydroacridines. researchgate.netresearchgate.net The reaction of this compound with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) would readily produce the corresponding N-oxide. The stereoselectivity of this oxidation would be an interesting area of study, as the approach of the oxidizing agent would be directed by the steric environment created by the fused rings and the methyl substituents.

Table 1: Reactivity at the Bridgehead Nitrogen Atom

Reaction Reagents Product Notes
N-alkylation Alkyl halide (e.g., CH₃I) Quaternary ammonium salt Reaction rate is sensitive to steric hindrance.

Stereochemical Outcomes of Reactions

The rigid, fused tricyclic system of this compound presents a complex stereochemical landscape that significantly influences the outcome of its reactions.

Any reaction that introduces a new stereocenter or modifies an existing one on the this compound framework is likely to proceed with some degree of diastereoselectivity. The conformational rigidity of the ring system and the steric bulk of the methyl groups will dictate the facial selectivity of approaching reagents. For example, in a hypothetical reduction of a ketone derivative of this system, the hydride would preferentially attack from the less hindered face, leading to a predominance of one diastereomeric alcohol. The stereochemical outcomes of reactions on the parent perhydroacridine system have been studied, particularly in the context of catalytic hydrogenation of acridine, where the formation of different stereoisomers of perhydroacridine is controlled by reaction conditions. rsc.org

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of complex heterocyclic molecules like this compound is fundamental to controlling their transformations and designing new synthetic pathways. These investigations typically involve a combination of computational modeling and experimental analysis to elucidate the transient species and energetic landscapes that govern a reaction's course.

Identification of Reaction Intermediates and Transition States

In the study of chemical reactions, intermediates and transition states are critical concepts for understanding the pathway from reactants to products.

Reaction Intermediates: These are transient, semi-stable molecules that exist as local energy minima on a reaction coordinate diagram. youtube.com While sometimes isolatable under specific conditions, they are typically consumed in subsequent reaction steps. For transformations involving heterocyclic frameworks, potential intermediates could include species like carbocations, carbanions, or radicals, depending on the reaction conditions. The characterization of such fleeting species often relies on advanced techniques like laser flash photolysis or specialized mass spectrometry methods. beilstein-journals.org Multicomponent reactions, for instance, are known to proceed through the coupling of several in-situ generated reactive intermediates. nih.gov

Transition States: A transition state is not a distinct molecule but rather a high-energy, unstable configuration of atoms that exists at the peak of the energy barrier between reactants and products (or intermediates). youtube.com It represents the point of maximum energy along the reaction coordinate, a saddle point on the potential energy surface characterized by a single imaginary frequency in computational vibrational analysis. nih.gov Transition states are exceptionally short-lived, on the order of femtoseconds (10⁻¹⁵ s), the timescale of a single bond vibration, and thus cannot be isolated. youtube.comnih.gov Their structures are often inferred through computational chemistry, which can model the bond-breaking and bond-forming processes occurring during the transformation. youtube.comscirp.org

Kinetic and Thermodynamic Aspects of Reactivity

The outcome of a chemical reaction is governed by both kinetics (the rate of reaction) and thermodynamics (the relative stability of reactants and products).

Kinetic Analysis: Kinetic studies focus on the rate at which a reaction proceeds to its products. This involves measuring reaction rates under varying conditions to determine the reaction order, rate constants, and the activation energy (Ea)—the minimum energy required to reach the transition state. youtube.com A reaction with a lower activation energy will proceed faster and is said to be under kinetic control. youtube.com

Thermodynamic Analysis: Thermodynamics is concerned with the energy difference between the starting materials and the final products, determining the spontaneity (Gibbs free energy, ΔG) and the position of chemical equilibrium. Polymerization reactions, for example, are governed by thermodynamics, with a key parameter being the ceiling temperature (Tc). This is the temperature at which the change in Gibbs free energy for polymerization is zero; above this temperature, depolymerization is favored. nih.gov The enthalpy (ΔH) and entropy (ΔS) of the reaction are crucial components, with polymerization typically being an exothermic process (negative ΔH). nih.gov

Synthesis of Advanced Derivatives for Non-Biological Applications

The unique structural framework of this compound makes it a candidate for the development of advanced materials with tailored properties. Its derivatization can lead to precursors for polymers, specialized ligands for catalysis, and building blocks for complex molecular architectures.

Development of Polymeric Precursors and Monomers

The conversion of small molecules (monomers) into long-chain macromolecules (polymers) is a cornerstone of materials science. This compound has been identified as an organic monomer, indicating its role as a fundamental building block in polymer science. bldpharm.com In a process like addition polymerization, the double bonds within monomer units break and reform as single bonds, linking the units into a long chain. youtube.com The properties of the resulting polymer, such as rigidity, thermal stability, and solubility, are directly derived from the structure of the monomer used. researchgate.net

Compound NameRole in Polymer ScienceApplication Area
This compoundOrganic MonomerMaterial Building Blocks bldpharm.com

Preparation of Ligands for Asymmetric Catalysis

Asymmetric catalysis, which uses chiral catalysts to produce a specific enantiomer of a product, is a powerful tool in modern chemistry. The efficacy of this process heavily relies on the design of the chiral ligand that coordinates to a metal center. Derivatives of rigid, structurally complex molecules are often explored for this purpose. mdpi.com The bicyclic, saturated framework of a compound like tetradecahydroacridine (B106913) provides a sterically defined and rigid backbone, which is a desirable feature for a chiral ligand. mdpi.com By attaching donor atoms (like phosphorus or nitrogen) to this scaffold, it's possible to create ligands that can coordinate with transition metals such as palladium, rhodium, or iridium. mdpi.comresearchgate.netchimia.ch The goal is to create a chiral pocket around the metal's active site, controlling how a substrate can approach and thereby dictating the stereochemistry of the product. mdpi.com The modular synthesis of such ligands allows for the fine-tuning of their electronic and steric properties to optimize selectivity for a specific reaction. psu.edu

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems formed by the association of multiple molecular components through non-covalent interactions. nih.gov These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are weaker than covalent bonds, allowing for the formation of dynamic and often stimulus-responsive structures. nih.gov Molecules with well-defined three-dimensional shapes and specific functional groups can act as building blocks, or "tectons," for these assemblies. The compound this compound is noted for its potential in creating materials that exhibit aggregation-induced emission (AIE), a phenomenon where light emission is enhanced upon molecular aggregation. bldpharm.com This property is of significant interest in the field of supramolecular chemistry and materials science for applications in sensors and optoelectronics.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with increasing accuracy, aided by advancements in computational power and theoretical models. arxiv.org

Geometry optimization is a computational process used to find the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement. For a flexible molecule such as 9,10-Dimethyltetradecahydroacridine, with its saturated ring system, multiple conformations (different spatial arrangements of atoms) can exist.

Computational methods can be used to explore the conformational energy landscape, identifying the various low-energy isomers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. The process typically involves starting with an initial guess for the molecular geometry and iteratively adjusting the atomic coordinates to minimize the total energy of the system. d-nb.info

Table 1: Representative Conformational Analysis Data

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)
Chair-Chair0.0055.2
Chair-Boat5.8-175.1
Boat-Boat10.260.5

Note: This table is a hypothetical representation of data that would be generated from conformational analysis and does not represent actual experimental or calculated values for this compound.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Two key concepts in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wuxiapptec.com A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

The Molecular Electrostatic Potential (MEP) is another valuable tool that maps the electrostatic potential onto the electron density surface of a molecule. nih.govyoutube.com It provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov This information is critical for understanding and predicting how the molecule will interact with other molecules, such as electrophiles and nucleophiles, and is particularly useful in studying drug-receptor interactions. nih.gov

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Maximum Positive Electrostatic Potential+35 kcal/mol
Minimum Negative Electrostatic Potential-25 kcal/mol

Note: This table is a hypothetical representation of data that would be generated from electronic structure calculations and does not represent actual experimental or calculated values for this compound.

Computational chemistry can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. schrodinger.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the assignment of complex spectra. arxiv.orgnmrdb.orgnmrdb.org These calculations are particularly useful for stereochemical assignments in complex molecules.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.govnih.gov Time-dependent density functional theory (TD-DFT) is a common method used to predict the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. ornl.gov

Table 3: Predicted Spectroscopic Data

SpectrumPredicted Peak(s)
¹H NMRδ 1.2-1.8 (m, CH₂), 2.5 (s, CH₃), 3.1 (m, CH)
¹³C NMRδ 25-40 (CH₂), 45 (CH₃), 55 (CH)
IR2850-2950 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (C-H bend)
UV-Visλmax ≈ 210 nm

Note: This table is a hypothetical representation of data that would be generated from spectroscopic prediction calculations and does not represent actual experimental or calculated values for this compound.

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. sumitomo-chem.co.jpd-nb.info By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways, the structures of transition states, and the energetics of the entire process.

A chemical reaction proceeds from reactants to products via one or more transition states, which are high-energy structures along the reaction coordinate. youtube.com Computational methods can be used to locate these transition states and to map out the entire reaction pathway, providing a step-by-step description of how the reaction occurs. nih.govnih.govaps.org This is particularly valuable for complex reactions where multiple competing pathways may exist.

For the synthesis or reactions of this compound, computational studies could, for example, investigate the mechanism of the final hydrogenation step in its synthesis from 9,10-dimethylacridine, detailing the approach of hydrogen and the role of the catalyst.

Once the reaction pathway and transition states have been identified, their energies can be calculated to construct a reaction energy profile. This profile shows the relative energies of the reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest energy transition state is the activation energy, which is a key determinant of the reaction rate.

Using transition state theory, it is possible to calculate theoretical rate constants for the reaction. ethz.ch These calculated rates can then be compared with experimental data to validate the proposed mechanism. This approach allows for a quantitative understanding of the factors that control the speed of a reaction.

Table 4: Hypothetical Reaction Energetics

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate+5.7
Transition State 2+18.9
Products-15.2

Note: This table is a hypothetical representation of data that would be generated from reaction mechanism studies and does not represent actual experimental or calculated values for reactions involving this compound.

Advanced Computational Modeling Techniques for Tetradecahydroacridines

Advanced computational modeling has become an indispensable tool for understanding the intricate nature of polycyclic saturated heterocycles such as tetradecahydroacridines. These techniques allow for the simulation of molecular behavior at an atomistic level, providing deep insights into the structure-property relationships that govern their chemical and physical characteristics.

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the molecule's conformational flexibility, vibrational modes, and interactions with its environment.

For a molecule like this compound, which is a saturated derivative of acridine (B1665455), the core structure can be viewed as a fusion of a piperidine (B6355638) ring with a decalin system. This fusion can result in several stereoisomers, with the relative orientation of the rings and the substituents giving rise to a complex potential energy surface. The two methyl groups at positions 9 and 10 further influence the conformational preferences.

MD simulations can elucidate the dynamic equilibria between different chair and boat conformations of the constituent six-membered rings. For instance, in a manner analogous to decalin, the fusion of the rings can be cis or trans. In cis-decalin, the two rings are joined by one axial and one equatorial bond, a conformation that is flexible and can undergo ring flipping. dalalinstitute.com In contrast, trans-decalin has the rings fused via two equatorial bonds, resulting in a more rigid structure that is conformationally locked. dalalinstitute.commasterorganicchemistry.com The introduction of a nitrogen atom in the ring system, as in aza-cis-decalin, adds another layer of complexity due to the stereochemistry of the nitrogen lone pair, which can be influenced by the solvent environment. rsc.org

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and observing its behavior over nanoseconds or even microseconds. Key analyses of the resulting trajectories would include:

Conformational Analysis: Identifying the most stable conformations and the energy barriers between them. This can be achieved by analyzing the time evolution of dihedral angles within the ring system.

Ring Pucker Analysis: Quantifying the puckering of the individual cyclohexane (B81311) and piperidine rings to determine their predominant conformations (e.g., chair, boat, twist-boat).

The following table illustrates the types of dynamic events that could be studied for the cis and trans isomers of this compound using molecular dynamics.

IsomerExpected Dynamic BehaviorKey Structural FeaturePotential Influence of Methyl Groups
cis-9,10-DimethyltetradecahydroacridineFlexible, undergoes ring flippingAxial-equatorial ring fusionSteric hindrance may favor certain conformers and influence the rate of ring inversion.
trans-9,10-DimethyltetradecahydroacridineRigid, conformationally lockedEquatorial-equatorial ring fusionThe fixed ring system will restrict the accessible conformations of the methyl groups.

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms as a function of their coordinates. nih.gov For a novel or less-studied molecule like this compound, a pre-existing force field may not have accurate parameters for all its constituent parts. Therefore, specific parameterization is often necessary.

The development of a reliable force field for saturated heterocycles like tetradecahydroacridines involves several steps. General-purpose force fields such as CHARMM, AMBER, and OPLS provide a good starting point, as they contain parameters for many common chemical moieties. umn.eduwustl.edunih.gov The CHARMM General Force Field (CGenFF), for instance, is specifically designed for drug-like molecules and includes a wide array of heterocyclic scaffolds. nih.gov

The parameterization process typically involves fitting the force field parameters to reproduce high-level quantum mechanical (QM) calculations and, where available, experimental data. The total potential energy in a classical force field is typically a sum of bonded and non-bonded terms:

Etotal = Ebond + Eangle + Edihedral + Eimproper + Evan der Waals + Eelectrostatic

The following table details the components of a typical force field and the source of their parameters.

Energy TermDescriptionTypical Source of Parameters
Bond Stretching Energy required to stretch or compress a bond from its equilibrium length.Quantum mechanics (geometry optimization and frequency calculations).
Angle Bending Energy required to bend an angle from its equilibrium value.Quantum mechanics (geometry optimization and frequency calculations).
Dihedral Torsion Energy associated with the rotation around a chemical bond.Quantum mechanics (potential energy scans of dihedral angles).
Improper Torsions Energy term used to maintain planarity or chirality.Quantum mechanics (geometry optimization).
Van der Waals Describes short-range repulsive and long-range attractive forces (Lennard-Jones potential).Experimental data (e.g., liquid densities, heats of vaporization) and quantum mechanics. uni-paderborn.de
Electrostatic Describes the Coulombic interactions between atomic partial charges.Quantum mechanics (fitting to the electrostatic potential).

For a molecule like this compound, the parameterization would focus on several key areas:

Dihedral Potentials: The torsional parameters for the C-C and C-N bonds within the fused ring system are critical for accurately representing the conformational preferences and energy barriers for ring inversions. These are typically derived from QM potential energy scans of relevant dihedral angles in model compounds, such as aza-decalin.

Partial Atomic Charges: The distribution of electron density, represented by partial charges on each atom, is crucial for describing electrostatic interactions. These are typically derived by fitting to the QM electrostatic potential.

Lennard-Jones Parameters: These parameters (ε and σ) for the van der Waals interactions define the size and polarizability of the atoms. For saturated polycyclic systems, these can be optimized to reproduce experimental condensed-phase properties like density and enthalpy of vaporization. uni-paderborn.de

The Transferable Potentials for Phase Equilibria (TraPPE) force field is an example of a force field where parameters are optimized to reproduce experimental phase equilibria data, ensuring their accuracy for simulating condensed-phase properties. umn.edu A similar approach could be adopted for tetradecahydroacridines to ensure the model's reliability in predicting bulk properties.

No Publicly Available Research Found for this compound

Despite extensive searches of chemical databases, academic journals, and patent repositories, no specific scientific literature or detailed research data could be located for the chemical compound this compound.

While the compound is listed in some chemical supplier catalogs under categories such as "Material Science" and "Catalysts and Ligands," indicating its potential availability for research purposes, there appears to be no published work detailing its synthesis, properties, or applications in the specific areas requested.

The CAS Registry Number for this compound is 114310-62-2. Searches for this identifier, as well as the compound's various names, did not yield any peer-reviewed articles, patents, or conference proceedings that would provide the necessary information to construct an article on its emerging research directions.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "Emerging Research Directions and Future Perspectives" of this compound focusing on the following outlined topics:

Emerging Research Directions and Future Perspectives

Interdisciplinary Research Potential (excluding biological/clinical)

The absence of accessible research indicates that 9,10-Dimethyltetradecahydroacridine may be a novel or highly specialized compound with limited investigation, or that any research conducted has not been made public. Therefore, the creation of an authoritative article based on diverse sources, as requested, cannot be fulfilled at this time.

Unexplored Reactivity and Derivatization Opportunities

The fully saturated carbocyclic and heterocyclic framework of this compound offers a rich, yet largely unexplored, landscape for chemical modification. The presence of a tertiary amine and multiple C-H bonds in various chemical environments provides ample opportunities for derivatization to create a library of novel compounds with potentially diverse properties.

C-H Functionalization:

A significant area of modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical synthetic routes. nih.gov For this compound, several positions on the perhydroacridine core could be targeted for C-H functionalization.

Modern catalytic methods, particularly those employing transition metals like palladium, rhodium, and copper, have shown significant promise in the C-H functionalization of saturated aza-heterocycles. researchgate.netnih.govacs.org These reactions can be directed by the resident amine group to achieve regioselectivity. For instance, α-functionalization of saturated cyclic amines is a well-established strategy. nih.gov In the case of this compound, this could potentially lead to the introduction of new substituents at the positions adjacent to the nitrogen atom.

Furthermore, recent advances have enabled the more challenging β-functionalization of saturated aza-heterocycles, expanding the possibilities for derivatization at positions more remote from the heteroatom. nih.govbohrium.com The application of such methodologies to this compound could yield a range of novel derivatives with substituents at various points on the carbocyclic rings.

Derivatization of Existing Functional Groups:

The two methyl groups at the 9 and 10 positions also represent potential sites for further chemical modification. For instance, radical halogenation could introduce a handle for subsequent nucleophilic substitution, allowing for the attachment of a wide variety of functional groups.

Ring-Opening and Rearrangement Reactions:

While the saturated framework of tetradecahydroacridine (B106913) is generally stable, under specific conditions, ring-opening or rearrangement reactions could be induced. Such transformations could lead to the formation of novel and complex molecular architectures that would be difficult to access through other synthetic routes.

A summary of potential derivatization strategies is presented in the table below.

Derivatization StrategyPotential Target Site(s)Potential Reagents/CatalystsPotential New Functional Groups
α C-H ArylationPositions adjacent to the nitrogenPalladium or Rhodium catalystsAryl groups
β C-H FunctionalizationPositions beta to the nitrogenPhotoredox catalystsAlkenes, ethers, nitriles
Methyl Group FunctionalizationC9 and C10 methyl groupsRadical initiators, halogensHalides, alcohols, amines
N-OxidationNitrogen atomPeroxy acidsN-oxides

These unexplored avenues for reactivity and derivatization highlight the potential of this compound as a scaffold for the development of new chemical entities.

Future Challenges and Prospects in Saturated Acridine (B1665455) Chemistry

The study of saturated acridine derivatives, including this compound, is poised for significant advancement, yet it is not without its challenges. Overcoming these hurdles will be crucial to unlocking the full potential of this class of compounds.

Synthetic Challenges:

One of the primary challenges in saturated acridine chemistry is the stereoselective synthesis of specific isomers. nih.gov The fusion of three six-membered rings in the tetradecahydroacridine core can result in a large number of diastereomers. Developing synthetic methods that provide precise control over the stereochemistry of the ring junctions and substituents is a significant undertaking. While methods for the synthesis of saturated aza-heterocycles are continually being developed, achieving high stereoselectivity in complex polycyclic systems remains a frontier in organic synthesis. researchgate.netfrontiersin.orgnsf.gov

Another challenge lies in the purification and characterization of these saturated compounds. The lack of a chromophore in the fully saturated system means that UV-Vis spectroscopy is not a useful tool for monitoring reactions or assessing purity. Researchers must rely on techniques such as NMR spectroscopy and mass spectrometry, which can be complicated by the presence of multiple isomers.

Computational and Predictive Chemistry:

Computational chemistry is expected to play an increasingly important role in guiding future research in saturated acridine chemistry. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the thermodynamic properties and reactivity of different isomers of this compound and its derivatives. nih.govnist.gov Such computational studies can help to prioritize synthetic targets and design experiments more effectively, saving time and resources. nih.gov

Future Prospects and Applications:

The prospects for saturated acridine chemistry are closely tied to the potential applications of these molecules. While the biological activity of aromatic acridine derivatives is well-documented, particularly as anticancer agents and DNA intercalators, the pharmacological properties of their saturated counterparts are largely unknown. nih.govresearchgate.netresearchgate.netstlawu.edunih.gov The three-dimensional structure of saturated acridines is significantly different from their planar aromatic relatives, suggesting that they may interact with biological targets in novel ways.

Future research will likely focus on the synthesis of libraries of saturated acridine derivatives and their screening for a wide range of biological activities. Given the prevalence of saturated nitrogen heterocycles in pharmaceuticals, it is plausible that derivatives of this compound could exhibit interesting pharmacological profiles.

The unique conformational properties of the perhydroacridine scaffold could also make these compounds interesting candidates for applications in materials science, for example, as building blocks for supramolecular assemblies or as ligands in coordination chemistry.

Q & A

Q. What are the key physicochemical properties of 9,10-Dimethyltetradecahydroacridine relevant to experimental design?

Methodological Answer: Characterizing physicochemical properties is critical for experimental reproducibility. Key parameters include:

  • Solubility : Slightly soluble in water (4.8 × 10⁻³ g/L at 25°C) but readily soluble in organic solvents like ethanol, dioxane, and dimethylformamide .
  • Density : 1.043 ± 0.06 g/cm³ at 20°C .
  • Melting Point : 120–126°C .
  • Storage Conditions : Store at –20°C to maintain stability, and transport at room temperature to avoid decomposition .

Q. Experimental Design Implications :

  • Solubility data guide solvent selection for synthesis and biological assays.
  • Thermal stability (melting point) informs reaction temperature limits.
  • Storage protocols ensure compound integrity during long-term studies.

Q. What synthetic methodologies are commonly employed for the preparation of this compound derivatives?

Methodological Answer: Derivatives are synthesized via functionalization of the acridine core. Key approaches include:

  • Hydrazine Substitution : Reacting 1-4-methyl-5,7-dichloro-9-hydrazinoacridine with methyl groups to yield 18 derivatives, as validated by NMR and HPLC (>95% purity) .
  • Dehydroxylation : For dihydroxyanthracene analogs, use zinc powder and acetic acid to remove hydroxyl groups .
  • Solubility Optimization : Acidic conditions (e.g., HCl) enhance solubility for purification .

Q. Critical Considerations :

  • Monitor reaction kinetics to avoid over-substitution.
  • Use column chromatography with silica gel for purification .

Advanced Research Questions

Q. How can computational tools like PharmaExpert and Molinspiration be utilized to predict the pharmacological activities of this compound derivatives?

Methodological Answer: In silico methods streamline drug discovery:

  • PharmaExpert : Predicts toxicity and bioactivity by analyzing molecular descriptors (e.g., logP, polar surface area). For example, hydrazinoacridine derivatives show potential as kinase inhibitors .
  • Molinspiration : Evaluates drug-likeness via Lipinski’s Rule of Five. Derivatives with molecular weight <500 Da and logP <5 are prioritized for in vitro testing .

Q. Validation Steps :

  • Cross-check predictions with experimental IC₅₀ values from kinase inhibition assays.
  • Adjust substituents (e.g., chloro or methoxy groups) to optimize binding affinity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's biological activity?

Methodological Answer: Discrepancies often arise from model limitations or experimental conditions. Mitigation strategies include:

  • Dynamic Molecular Docking : Use tools like AutoDock Vina to simulate ligand-receptor interactions at varying pH levels, as protonation states affect binding .
  • Dose-Response Analysis : Perform dose-ranging studies (e.g., 1–100 µM) to identify non-linear activity trends missed by computational models .
  • Solvent Effects : Re-test compounds in solvents matching in silico conditions (e.g., aqueous vs. DMSO) to isolate confounding factors .

Case Study :
A derivative predicted as a potent acetylcholinesterase inhibitor showed low activity experimentally due to aggregation in aqueous media. Reformulation with cyclodextrin improved bioavailability .

Q. How can structural characterization techniques (e.g., X-ray crystallography) elucidate the stereochemistry of this compound derivatives?

Methodological Answer:

  • X-Ray Crystallography : Resolve bond angles (e.g., C–N–C = 117.48°) and confirm chair conformations in decahydroacridine cores .
  • NMR Spectroscopy : Use ¹H-¹³C HSQC to assign methyl group orientations (δ 1.2–1.5 ppm for axial vs. equatorial positions) .
  • Density Functional Theory (DFT) : Compare calculated vs. experimental IR spectra to validate stereoisomer stability .

Q. Data Interpretation :

  • Match crystallographic data (e.g., space group P2₁/c) with computational models to refine molecular mechanics parameters .

Q. What analytical applications does this compound have in environmental or biochemical sensing?

Methodological Answer:

  • Acid-Base Titration : Derivatives with hydroxy groups exhibit colorimetric shifts (colorless in acid, pink in base), serving as pH indicators .
  • Fluorescent Probes : Functionalize with fluorophores (e.g., dansyl chloride) for detecting metal ions via fluorescence quenching .
  • Chromatographic Standards : Use high-purity (>95%) derivatives as internal standards in HPLC for quantifying polycyclic aromatic hydrocarbons .

Q. Optimization Tips :

  • Adjust substituents (e.g., methoxy groups) to tune fluorescence emission wavelengths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.